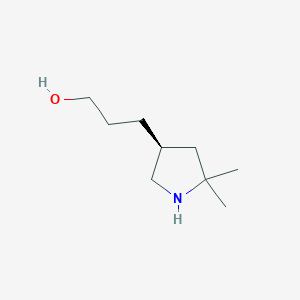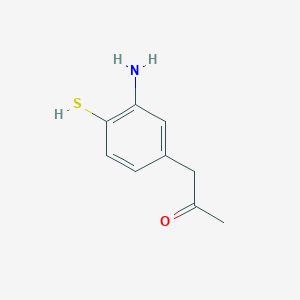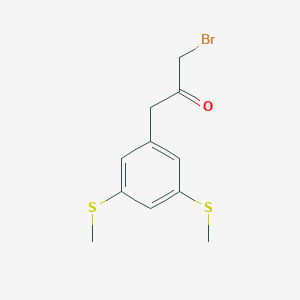![molecular formula C27H38O2S2 B14044429 7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde](/img/structure/B14044429.png)
7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde is a complex organic compound with the molecular formula C27H38O2S2. This compound is characterized by its unique tricyclic structure, which includes two sulfur atoms and two aldehyde groups. It is primarily used in research and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde typically involves multiple steps. One common method includes the cyclization of a suitable precursor compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the formation of the tricyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow chemistry. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
化学反应分析
Types of Reactions
7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include redox reactions, where the compound acts as an electron donor or acceptor, influencing cellular processes.
相似化合物的比较
Similar Compounds
- 3,4-bis(2-ethylhexyl)-4H-cyclopenta[2,1-b:3,4-b’]dithiophene-2,6-dicarbaldehyde
- 7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Uniqueness
Compared to similar compounds, 7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde stands out due to its specific tricyclic structure and the presence of two aldehyde groups
属性
分子式 |
C27H38O2S2 |
|---|---|
分子量 |
458.7 g/mol |
IUPAC 名称 |
7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde |
InChI |
InChI=1S/C27H38O2S2/c1-5-9-11-19(7-3)15-27(16-20(8-4)12-10-6-2)23-13-21(17-28)30-25(23)26-24(27)14-22(18-29)31-26/h13-14,17-20H,5-12,15-16H2,1-4H3 |
InChI 键 |
UHGVEYQXCVYLDN-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CC1(C2=C(C3=C1C=C(S3)C=O)SC(=C2)C=O)CC(CC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-deuteriophenyl)-phenylmethoxy]-N,N-dimethylethanamine](/img/structure/B14044356.png)




![2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole](/img/structure/B14044393.png)



![2,5-Dichloropyrido[4,3-D]pyrimidine](/img/structure/B14044407.png)



